molecular formula C7H7NO4S B1454164 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid CAS No. 911466-96-1

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Cat. No. B1454164
Key on ui cas rn: 911466-96-1
M. Wt: 201.2 g/mol
InChI Key: CDZCZDWBECKRKA-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

A mixture of ethyl 2-amino-2-thioxoacetate (10.1 g), 3-bromo-2-oxopropanoic acid (12.7 g) and THF (200 ml) was stirred at 50° C. overnight. The mixture was concentrated in vacuo, and the resulting solid was suspended in EtOAc. The precipitate was collected by filtration to give the title compound (7.4 g) as a white solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[S:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[CH2:10][C:11](=O)[C:12]([OH:14])=[O:13]>C1COCC1>[CH2:6]([O:5][C:3]([C:2]1[S:8][CH:10]=[C:11]([C:12]([OH:14])=[O:13])[N:1]=1)=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
12.7 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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